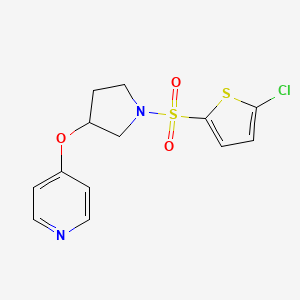![molecular formula C14H8F3N3O2S B2599552 5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid CAS No. 929972-60-1](/img/structure/B2599552.png)
5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiophene ring, a phenyl ring with a trifluoromethyl group, and a 1,2,4-triazole ring attached to a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the thiophene and triazole rings. The trifluoromethyl group on the phenyl ring is an electron-withdrawing group, which could impact the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors. The electron-withdrawing trifluoromethyl group could make the phenyl ring less reactive towards electrophilic aromatic substitution. The thiophene ring might undergo electrophilic aromatic substitution more readily .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the carboxylic acid group could make it acidic. It might have a relatively high boiling point due to the potential for hydrogen bonding .科学的研究の応用
Synthesis and Medicinal Chemistry Applications
Derivatives of 1,2,4-triazole, including those incorporating thiophene and trifluoromethylphenyl groups, have been extensively studied for their potential in creating biologically active compounds. These compounds have demonstrated a wide range of activities, such as antimicrobial, anticancer, and antioxidant properties. For example, the synthesis of novel thiophene-containing compounds, which have shown promising antibacterial and antifungal activity, highlights the potential of these derivatives in developing new therapeutic agents (Mabkhot et al., 2017). Another study focused on the synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives as antimicrobial agents, indicating the versatility of the triazole core in medicinal chemistry applications (Jadhav et al., 2017).
Material Science and Sensing Applications
The structural properties of 1,2,4-triazole derivatives make them suitable for applications in material science, particularly in the development of metal-organic frameworks (MOFs) and luminescence sensing materials. A study on lanthanide metal–organic frameworks based on a 1,2,3-triazole-containing tricarboxylic acid ligand demonstrated their potential for luminescence sensing of metal ions and nitroaromatic compounds, showcasing the application of triazole derivatives in environmental monitoring and safety (Wang et al., 2016).
Organic Synthesis and Chemical Transformations
The versatility of 1,2,4-triazole derivatives is further exemplified in organic synthesis, where they serve as intermediates in the synthesis of complex molecules. For instance, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds highlights the role of these compounds in the preparation of peptidomimetics and biologically active compounds, illustrating the compound's significance in advancing synthetic methodologies (Ferrini et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-thiophen-2-yl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2S/c15-14(16,17)8-3-1-4-9(7-8)20-12(10-5-2-6-23-10)18-11(19-20)13(21)22/h1-7H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUALWDFCVYFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
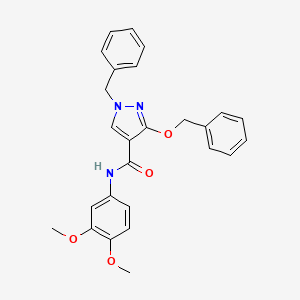
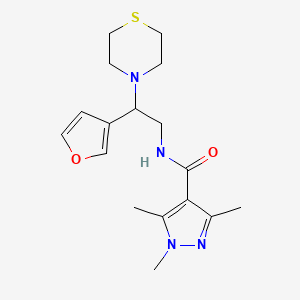
![4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2599473.png)
![N-(4-bromophenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2599479.png)
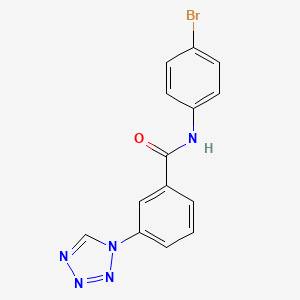



![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2599485.png)

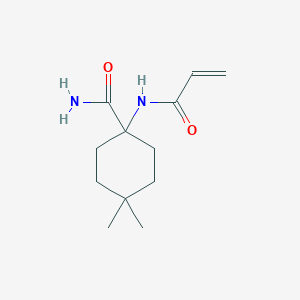
![4-[2-(4-Cyclohexylphenoxy)ethoxy]benzaldehyde](/img/structure/B2599489.png)
![(Z)-4-cyano-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2599490.png)
